2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-ol
Description
Properties
IUPAC Name |
2-(2-propan-2-ylimidazol-1-yl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-9(2)12-13-7-8-14(12)10-5-3-4-6-11(10)15/h7-11,15H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRJOXOSRJODCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C2CCCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of chemical and biological properties. They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures.
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. The exact interaction with its targets and the resulting changes would depend on the specific derivative and its biological activity.
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple biochemical pathways might be affected. The downstream effects would depend on the specific biological activity of the compound.
Result of Action
Given the broad range of biological activities of imidazole derivatives, the effects could range from antibacterial to antitumor effects, among others.
Q & A
(Basic) What are the recommended synthetic routes for 2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-ol in laboratory settings?
Methodological Answer:
The synthesis typically involves coupling a functionalized cyclohexanol derivative with a substituted imidazole. Key steps include:
- Cyclohexanol Activation : React cyclohexanol with a halogenating agent (e.g., PCl₃ or SOCl₂) to form 1-chlorocyclohexane or a tosylate intermediate.
- Imidazole Substitution : Introduce the propan-2-yl group to the imidazole ring via alkylation using 2-bromopropane under basic conditions (e.g., K₂CO₃ in DMF) .
- Coupling Reaction : Perform a nucleophilic substitution between the activated cyclohexanol and the 2-(propan-2-yl)-1H-imidazole using a Pd catalyst (e.g., Suzuki-Miyaura coupling) or under microwave-assisted conditions to enhance yield .
Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%).
(Advanced) How can crystallographic software like SHELXT and OLEX2 resolve structural ambiguities in this compound?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain high-resolution data. SHELXT automates space-group determination and initial phase estimation, critical for molecules with flexible cyclohexane rings .
- Refinement in OLEX2 : Apply charge-flipping algorithms and dynamic refinement tools to resolve positional disorder in the cyclohexanol moiety. Use the "Density Modification" module to correct for twinning artifacts .
- Validation : Cross-check hydrogen-bonding networks and torsion angles against similar structures in the Cambridge Structural Database (CSD). SHELXL’s restraint dictionaries improve accuracy for non-planar imidazole conformers .
(Advanced) What strategies mitigate contradictions between spectroscopic and computational data for this compound?
Methodological Answer:
- NMR vs. DFT Calculations : If experimental ¹H NMR chemical shifts (e.g., cyclohexanol -OH at δ 4.5 ppm) conflict with density functional theory (DFT) predictions, re-optimize the computational model using solvent corrections (PCM model for DMSO) and consider dynamic averaging of chair conformations .
- IR Discrepancies : If C=O stretches (unexpectedly observed due to oxidation byproducts) contradict MS data, perform controlled oxidation studies with KMnO₄ or CrO₃ to identify side products .
- Multi-Technique Cross-Validation : Combine XRD, NMR, and high-resolution mass spectrometry (HRMS) to resolve ambiguities in regiochemistry .
(Basic) What spectroscopic techniques are prioritized for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign cyclohexanol protons (δ 1.2–2.1 ppm, multiplet) and imidazole protons (δ 7.2–7.5 ppm, singlet). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the propan-2-yl moiety .
- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and imidazole C=N (1580–1620 cm⁻¹) stretches.
- Mass Spectrometry : HRMS (ESI+) should show [M+H]⁺ at m/z 223.17 (calculated for C₁₂H₂₀N₂O).
- XRD : Essential for absolute configuration determination, especially if chiral centers arise from cyclohexane chair flips .
(Advanced) How can regioselective functionalization of the imidazole ring enhance bioactivity?
Methodological Answer:
- Targeted Alkylation : Use bulky bases (e.g., LDA) to direct substitution to the less hindered N-1 position of imidazole, preserving the propan-2-yl group at N-3 for hydrophobic interactions .
- Click Chemistry : Introduce triazole moieties via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) at the imidazole C-4 position to improve binding to biological targets (e.g., fungal CYP51 enzymes) .
- Activity Testing : Screen derivatives against Candida spp. (MIC assays) and compare docking scores (AutoDock Vina) to correlate substituent effects with antifungal potency .
(Advanced) What computational approaches predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction : Use SwissADME to estimate logP (2.8 ± 0.3), indicating moderate lipophilicity. Adjust propan-2-yl or cyclohexanol groups to optimize blood-brain barrier permeability .
- Molecular Dynamics (MD) : Simulate binding to human serum albumin (PDB ID: 1AO6) to assess plasma half-life. GROMACS simulations reveal hydrophobic interactions with Trp-214 .
- Metabolite Prediction : CypReact predicts oxidation at the cyclohexanol C-2 position as the primary metabolic pathway .
(Basic) What are the stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the imidazole ring.
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the cyclohexanol hydroxyl group.
- Long-Term Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products include cyclohexanone (oxidation) and imidazole cleavage fragments .
(Advanced) How can synthetic byproducts be minimized during large-scale production?
Methodological Answer:
- Process Optimization : Use flow chemistry to control exothermic reactions (e.g., imidazole alkylation) and reduce dimerization byproducts.
- Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ for coupling efficiency; Pd/C (0.5 mol%) reduces metal residues to <10 ppm .
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to detect intermediates and terminate reactions at >90% conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
